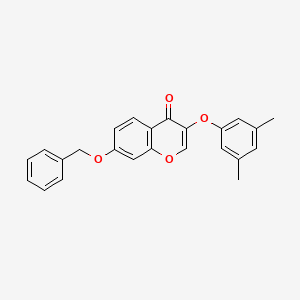![molecular formula C15H13ClN2O5S B11652214 Methyl 2-{[(4-chloro-3-nitrophenyl)carbonyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B11652214.png)
Methyl 2-{[(4-chloro-3-nitrophenyl)carbonyl]amino}-4,5-dimethylthiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 2-{[(4-cloro-3-nitrofenil)carbonil]amino}-4,5-dimetiltiofeno-3-carboxilato de metilo es un compuesto orgánico sintético con una estructura compleja. Presenta un anillo de tiofeno sustituido con grupos metilo y un éster carboxilato, junto con un grupo 4-cloro-3-nitrofenilo unido a través de un enlace carbonilo.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del 2-{[(4-cloro-3-nitrofenil)carbonil]amino}-4,5-dimetiltiofeno-3-carboxilato de metilo generalmente implica múltiples pasos:
Formación del anillo de Tiofeno: El anillo de tiofeno se puede sintetizar a través de la reacción de Gewald, que implica la condensación de una cetona (como la acetona) con azufre elemental y un nitrilo (como el malononitrilo) en condiciones básicas.
Introducción de grupos metilo: Los grupos metilo se pueden introducir mediante reacciones de alquilación usando yoduro de metilo en presencia de una base fuerte como el hidruro de sodio.
Carboxilación: El grupo éster carboxilato se puede introducir mediante reacciones de esterificación, típicamente usando metanol y un catalizador ácido adecuado.
Adición del grupo 4-cloro-3-nitrofenilo: Este paso implica la acilación del anillo de tiofeno con cloruro de 4-cloro-3-nitrobenzoílo en presencia de una base como la piridina.
Métodos de Producción Industrial
La producción industrial de este compuesto probablemente seguiría rutas sintéticas similares, pero a mayor escala, utilizando reactores de flujo continuo y sistemas automatizados para garantizar la consistencia y la eficiencia. El uso de cribado de alto rendimiento y la optimización de las condiciones de reacción serían cruciales para maximizar el rendimiento y la pureza.
Análisis De Reacciones Químicas
Tipos de Reacciones
Oxidación: El grupo nitro en el compuesto puede sufrir reducción para formar un grupo amino en condiciones de hidrogenación catalítica.
Reducción: El grupo éster se puede hidrolizar para formar el ácido carboxílico correspondiente en condiciones ácidas o básicas.
Sustitución: El grupo cloro se puede sustituir con varios nucleófilos, como aminas o tioles, para formar nuevos derivados.
Reactivos y Condiciones Comunes
Oxidación: Gas hidrógeno con un catalizador de paladio sobre carbono (Pd/C).
Reducción: Hidróxido de sodio (NaOH) o ácido clorhídrico (HCl) para la hidrólisis.
Sustitución: Nucleófilos como amoníaco (NH₃) o tioles (R-SH) en presencia de una base.
Productos Principales
Reducción del grupo nitro: Derivados de 4-amino-3-clorofenilo.
Hidrólisis del éster: Ácidos carboxílicos correspondientes.
Sustitución del grupo cloro: Varios derivados fenólicos sustituidos.
Aplicaciones Científicas De Investigación
Química
En química, este compuesto se puede utilizar como bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite diversas reacciones de funcionalización, convirtiéndolo en un intermedio versátil en la síntesis orgánica.
Biología
En la investigación biológica, los derivados de este compuesto pueden exhibir interesantes actividades biológicas, como propiedades antimicrobianas o anticancerígenas. La presencia de los grupos nitro y cloro puede mejorar su interacción con los objetivos biológicos.
Medicina
En la química medicinal, este compuesto podría explorarse por su potencial como candidato a fármaco. Sus características estructurales sugieren que podría interactuar con enzimas o receptores específicos, convirtiéndolo en un candidato para estudios farmacológicos adicionales.
Industria
En el sector industrial, este compuesto podría utilizarse en el desarrollo de nuevos materiales, como polímeros o recubrimientos, debido a su estabilidad y reactividad.
Mecanismo De Acción
El mecanismo de acción del 2-{[(4-cloro-3-nitrofenil)carbonil]amino}-4,5-dimetiltiofeno-3-carboxilato de metilo dependería de su aplicación específica. En un contexto biológico, podría interactuar con enzimas o receptores a través de enlaces de hidrógeno, interacciones hidrofóbicas o enlaces covalentes. El grupo nitro podría sufrir biorreducción para formar intermediarios reactivos que interactúen con los componentes celulares.
Comparación Con Compuestos Similares
Compuestos Similares
2-{[(4-cloro-3-nitrofenil)carbonil]amino}-tiofeno-3-carboxilato de metilo: Carece de los grupos metilo adicionales en el anillo de tiofeno.
2-{[(4-cloro-3-nitrofenil)carbonil]amino}-4,5-dimetiltiofeno-3-carboxilato de etilo: Tiene un éster etílico en lugar de un éster metílico.
2-{[(4-bromo-3-nitrofenil)carbonil]amino}-4,5-dimetiltiofeno-3-carboxilato de metilo: Sustituye el grupo cloro con un grupo bromo.
Singularidad
La combinación única del grupo 4-cloro-3-nitrofenilo con el anillo de tiofeno dimetil-sustituido y el éster metílico hace que este compuesto sea distinto.
Propiedades
Fórmula molecular |
C15H13ClN2O5S |
|---|---|
Peso molecular |
368.8 g/mol |
Nombre IUPAC |
methyl 2-[(4-chloro-3-nitrobenzoyl)amino]-4,5-dimethylthiophene-3-carboxylate |
InChI |
InChI=1S/C15H13ClN2O5S/c1-7-8(2)24-14(12(7)15(20)23-3)17-13(19)9-4-5-10(16)11(6-9)18(21)22/h4-6H,1-3H3,(H,17,19) |
Clave InChI |
CNAKQUQHADXALY-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(1E)-3-amino-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]-5-bromofuran-2-carboxamide](/img/structure/B11652131.png)
![(5E)-5-[4-(benzyloxy)benzylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11652139.png)
![3-(1,3-benzothiazol-2-yl)-7-[(3,4-dichlorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B11652149.png)
![4-[3-(Benzyloxy)-4-methoxyphenyl]-2-(ethylsulfanyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B11652156.png)

![N-[2-chloro-4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl]-2-phenylacetamide](/img/structure/B11652169.png)
![(5E)-5-({1-[4-(dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B11652170.png)
![ethyl 3-{2,5-dimethyl-3-[(E)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]-1H-pyrrol-1-yl}benzoate](/img/structure/B11652171.png)
![13-cyclohexyl-14-propylsulfanyl-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-one](/img/structure/B11652177.png)
![propyl 2-{[3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B11652179.png)
![Ethyl 5-{[(2-chlorophenyl)carbonyl][(4-methylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B11652192.png)
![propyl {[3-(3-methylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate](/img/structure/B11652206.png)
![6-Amino-4-(pentafluorophenyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11652209.png)
![(4E)-4-(3-methoxy-4-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11652213.png)
